4-Amino-6-(trifluoromethyl)pyridin-3-ol

Descripción general

Descripción

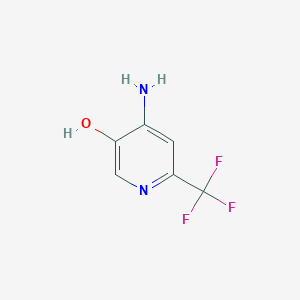

4-Amino-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol It is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 3rd position on a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(trifluoromethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) for 24 hours . The reaction mixture is then cooled to room temperature to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of several APIs, particularly those targeting cancer therapies. For instance, it plays a critical role in the production of naporafenib, a RAF inhibitor used in treating specific types of cancers driven by mutations in the RAF gene. This application underscores its importance in drug discovery and development for oncology treatments .

Checkpoint Kinase Inhibitors

4-Amino-6-(trifluoromethyl)pyridin-3-ol can also be involved in synthesizing checkpoint kinase inhibitors, which are essential for immunotherapy. These inhibitors help regulate the immune response against tumors, making them vital in cancer treatment strategies .

Synthesis of Ligands

The compound serves as a precursor for synthesizing pyridine-based ligands that stabilize hypervalent iodine species. These ligands are crucial in various chemical reactions, enhancing the efficiency of synthetic transformations in organic chemistry .

Antimicrobial Applications

Recent studies have explored the use of pyridine derivatives, including this compound, in antimicrobial photodynamic therapy (aPDT). This approach leverages light-activated compounds to target and eliminate bacterial pathogens. The compound’s structural properties contribute to its effectiveness in this context, providing an alternative to traditional antibiotic therapies .

Bioconversion Processes

Research indicates that whole-cell biotransformation processes can utilize this compound derivatives to produce hydroxylated pyridine derivatives. These bioconversion methods offer environmentally friendly pathways to synthesize complex organic molecules using microbial systems .

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated potential toxicity associated with similar compounds, emphasizing the need for careful handling and assessment during research and application phases . For example, exposure to certain pyridine derivatives has been linked to methemoglobinemia and other health risks .

Comprehensive Data Table

Case Studies and Research Findings

Several case studies highlight the efficacy and applications of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives containing this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies showed reduced viability in breast cancer cell lines when treated with varying concentrations of related compounds.

- Bioconversion Efficiency : Research on biotransformation processes revealed that specific microbial strains could efficiently convert pyridine derivatives into hydroxylated products with high yields under optimized conditions, showcasing the compound's versatility in synthetic biology .

Mecanismo De Acción

The mechanism of action of 4-Amino-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with target molecules, affecting the compound’s efficacy and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Amino-6-(trifluoromethyl)pyridin-3-ol include:

- 2-Amino-6-(trifluoromethyl)pyridine

- 4-Amino-3-(trifluoromethyl)pyridine

- 6-(Trifluoromethyl)pyridin-3-ol

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 6th position enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Actividad Biológica

4-Amino-6-(trifluoromethyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation processes. The trifluoromethyl group contributes to the compound's unique physicochemical properties, such as increased electronegativity, which influences its interaction with biological targets .

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridine exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group is believed to enhance the binding affinity to bacterial enzymes, thereby inhibiting their growth .

2. Herbicidal Properties

The herbicidal activity of this compound has been explored in agricultural applications. Compounds containing the trifluoromethyl moiety have been reported to act as acetyl-CoA carboxylase (ACCase) inhibitors, leading to effective control of perennial grass weeds. This mode of action is crucial for developing selective herbicides that minimize damage to crops while targeting weeds .

3. Toxicological Studies

While the compound exhibits beneficial biological activities, it is also essential to consider its toxicity profile. Studies have documented cases of methemoglobinemia associated with exposure to related compounds, highlighting the potential risks involved in their use. For instance, a case study reported significant toxicity leading to severe health complications after exposure to 5-amino-2-(trifluoromethyl)pyridine, underscoring the need for careful handling and risk assessment .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways in both plants and microorganisms.

- Receptor Modulation : The structural characteristics allow it to interact with various receptors, influencing physiological responses.

Case Studies

Several studies have highlighted the practical applications and effects of this compound:

Propiedades

IUPAC Name |

4-amino-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-3(10)4(12)2-11-5/h1-2,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDNVZAJIZHVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643140-20-8 | |

| Record name | 4-amino-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.